2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
Overview
Description
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is an organic compound with the molecular formula C14H16ClNO2 This compound features a benzofuran ring substituted with chlorine and methyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and acyl chlorides.
Chlorination and Methylation: The benzofuran core is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide under controlled conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the chlorinated and methylated benzofuran with N,N-dimethylacetamide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted benzofurans.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide
- N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(1-pyrrolidinyl)acetamide
- N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is unique due to the presence of both chlorine and dimethylacetamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-8-5-11-13(9(2)14(8)15)10(7-18-11)6-12(17)16(3)4/h5,7H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQZMNLTYYSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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